Methyl 2-bromo-5-iodo-4-methylbenzoate
Overview
Description
Methyl 2-bromo-5-iodo-4-methylbenzoate is an organic compound with the molecular formula C9H8BrIO2 and a molecular weight of 354.96 g/mol . This compound is characterized by the presence of bromine and iodine atoms attached to a methylbenzoate core, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-bromo-5-iodo-4-methylbenzoate can be synthesized through a multi-step process involving the bromination and iodination of methylbenzoate derivatives. One common method involves the bromination of methyl 4-methylbenzoate followed by iodination under controlled conditions . The reaction typically requires the use of bromine and iodine reagents, along with appropriate solvents and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and iodination processes, utilizing continuous flow reactors to optimize reaction efficiency and minimize waste. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds suitable for further applications .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-bromo-5-iodo-4-methylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: This compound can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds.
Reduction Reactions: The bromine and iodine atoms can be reduced to form the corresponding methylbenzoate derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions.
Coupling Reactions: Palladium catalysts and organoboron reagents are commonly used in Suzuki-Miyaura coupling reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions include various substituted methylbenzoate derivatives, which can be further utilized in the synthesis of complex organic molecules and pharmaceuticals.
Scientific Research Applications
Methyl 2-bromo-5-iodo-4-methylbenzoate has several applications in scientific research:
Organic Synthesis: It serves as a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: This compound is used in the development of novel drug candidates, particularly in the synthesis of bioactive molecules with potential therapeutic applications.
Material Science: It is utilized in the preparation of advanced materials, such as polymers and liquid crystals, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of methyl 2-bromo-5-iodo-4-methylbenzoate primarily involves its reactivity towards nucleophiles and electrophiles. The presence of bromine and iodine atoms makes it a versatile intermediate for various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications in which this compound is used .
Comparison with Similar Compounds
Similar Compounds
Methyl 5-bromo-2-iodobenzoate: Similar in structure but with different substitution patterns.
Methyl 2-bromo-4-iodobenzoate: Another closely related compound with variations in the position of substituents.
Uniqueness
Methyl 2-bromo-5-iodo-4-methylbenzoate is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. This makes it particularly valuable in the synthesis of specialized organic compounds and materials .
Properties
IUPAC Name |
methyl 2-bromo-5-iodo-4-methylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrIO2/c1-5-3-7(10)6(4-8(5)11)9(12)13-2/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZALXPDMDZZAHDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1I)C(=O)OC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrIO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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